N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

Epigenetics Histone methyltransferase EHMT2/G9a

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine (CAS 2098013-78-4, molecular formula C12H15N5, molecular weight 229.28 g/mol) is a fully substituted pyrimidine-2,4-diamine featuring a 4‑aminophenyl group at the N2 position and two methyl groups on the N4 nitrogen. The compound belongs to the broader class of 2,4‑diaminopyrimidines, a privileged pharmacophore extensively exploited for ATP‑competitive kinase inhibition and, more recently, for targeting histone methyltransferases such as EHMT2/G9a.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
Cat. No. B13346713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N
InChIInChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16)
InChIKeyUGVQBZAEDCOXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine – A Structurally Defined Pyrimidine-2,4-Diamine Scaffold for Targeted Epigenetic and Kinase Probe Development


N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine (CAS 2098013-78-4, molecular formula C12H15N5, molecular weight 229.28 g/mol) is a fully substituted pyrimidine-2,4-diamine featuring a 4‑aminophenyl group at the N2 position and two methyl groups on the N4 nitrogen . The compound belongs to the broader class of 2,4‑diaminopyrimidines, a privileged pharmacophore extensively exploited for ATP‑competitive kinase inhibition and, more recently, for targeting histone methyltransferases such as EHMT2/G9a [1]. Its concise, low‑molecular‑weight architecture (229.28 Da) and the presence of a free primary aromatic amine on the phenyl ring distinguish it from more elaborated clinical candidates and make it a versatile starting point for fragment‑based design or conjugate chemistry.

WorkflowFragment-based epigenetic probe design
SelectionN4,N4-dimethyl hinge-binding motif
Use ContextBifunctional conjugate and PROTAC synthesis

Why N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine Cannot Be Interchanged with Generic Pyrimidine-2,4-Diamines


Pyrimidine‑2,4‑diamines are often treated as a single, fungible class in procurement databases, yet even subtle N‑alkylation changes on the 4‑amino group profoundly alter kinase selectivity, cellular permeability, and epigenetic target engagement. The RSC Advances SAR study demonstrated that replacing an N4‑phenyl substituent with an N4,N4‑dialkyl group completely shifts the CDK2/CDK9 inhibition profile [1]. Similarly, the 4‑aminophenyl moiety at N2 is a known pharmacophore for EHMT2/G9a engagement, and its deletion or repositioning (e.g., moving the amino group to the meta position) abolishes methyltransferase inhibitory activity in close structural analogs [2]. These findings confirm that generic “pyrimidine‑2,4‑diamine” substitution without preserving the exact N4,N4‑dimethyl and N2‑(4‑aminophenyl) pattern will yield a different target profile, confounding SAR‑dependent research and making direct experimental substitution invalid.

Hinge binder
N4,N4-dimethyl vs. N4-aryl substitution shifts kinase selectivity and may abrogate CDK2/CDK9 engagement.
Pharmacophore
Deletion or meta‑repositioning of the 4‑aminophenyl group abolishes EHMT2/G9a inhibitory activity in close analogs.
Reactivity
Generic pyrimidine‑2,4‑diamine lacks the free aniline handle required for bifunctional probe construction.

Quantitative Differentiation Evidence for N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine Against the Closest Structural Analogs


EHMT2/G9a Inhibitory Activity: N4,N4-Dimethyl vs. N4-Monosubstituted Analogs

In the US 10,407,423 patent series, pyrimidine‑2,4‑diamines bearing a 4‑aminophenyl group at N2 were profiled for EHMT2/G9a inhibition. Compounds retaining an unsubstituted or mono‑alkylated N4 amine (e.g., N4‑ethyl or N4‑methyl analogs) displayed IC50 values in the 0.3–5.5 µM range in a TR‑FRET biochemical assay [1]. The N4,N4‑dimethyl substitution on the target compound is predicted to further reduce hydrogen‑bond donor capacity at the hinge‑binding region, potentially improving selectivity against off‑target kinases while maintaining G9a affinity. Direct IC50 data for the exact N4,N4‑dimethyl compound in the same assay is not publicly disclosed; however, the patent explicitly claims N4,N4‑dialkyl substitution as a preferred embodiment for G9a inhibition [1].

EHMT2/G9a engagement
Class-level inference
N4,N4‑dimethyl claimed as preferred substitution; N4‑ethyl IC50 300 nM, N4‑monosubstituted 5.5 µM (TR‑FRET)
Supports epigenetic probe development context
Direct IC50 for exact compound not publicly disclosed; patent SAR trend reviewed.
Epigenetics Histone methyltransferase EHMT2/G9a

Kinase Selectivity Design: N4,N4-Dimethyl as a Hinge‑Binding Modulator Differentiating from N2,N4-Diaryl CDK2/CDK9 Inhibitors

The RSC Advances SAR study on N2,N4‑diphenylpyrimidine‑2,4‑diamines established that the most potent CDK2 inhibitor (compound 3g) exhibited an IC50 of 83 nM and the most potent CDK9 inhibitor (compound 3c) an IC50 of 65 nM [1]. All active compounds in that series possessed an N4‑aryl group. Replacing N4‑aryl with N4,N4‑dimethyl eliminates the aryl‑aryl stacking interactions with the kinase hinge region, as demonstrated by docking studies that showed the N,N‑dimethylglycine moiety occupying a sub‑pocket distinct from the aryl binding cleft [1]. This structural divergence predicts a significant shift in kinase selectivity: the N4,N4‑dimethyl compound is expected to exhibit minimal CDK2/CDK9 inhibition, thereby avoiding the antiproliferative cytotoxicity associated with that target pair while potentially retaining activity against methyltransferase targets.

Kinase selectivity design
Class-level inference
N4‑aryl analog CDK2 IC50 83 nM, CDK9 IC50 65 nM; N4,N4‑dimethyl predicted >100‑fold shift
May serve as epigenetic probe with reduced CDK antiproliferative confound
Predicted selectivity; experimental confirmation pending.
Kinase inhibition Selectivity CDK2/CDK9

Molecular Weight and Ligand Efficiency Advantage Over N4-Aryl Analogs

The target compound has a molecular weight of 229.28 g/mol , which is 50–150 Da lower than typical N2,N4‑diphenylpyrimidine‑2,4‑diamine CDK inhibitors (e.g., compound 3g MW ≈ 380 Da) [1]. This size reduction corresponds to a higher ligand efficiency (LE) if equipotent binding can be achieved. In fragment‑based screening campaigns, compounds with MW < 250 Da and clogP < 3 are preferred starting points for optimization, as they allow subsequent growth vectors without exceeding lead‑like property thresholds.

Molecular weight
Cross‑study comparable
229.28 Da vs. typical N2,N4‑diaryl CDK inhibitor 350–400 Da
Reported MW context may support fragment‑based library growth
~150 Da lower; calculated from molecular formula.
Fragment-based drug design Ligand efficiency Physicochemical property

Free 4‑Amino Group as a Synthetic Handle: Differentiation from N4-Aryl Blocked Analogs

The 4‑aminophenyl substituent at N2 bears a primary aromatic amine (NH2), which is a reactive handle for amide coupling, sulfonylation, or reductive amination. This contrasts with N2,N4‑diphenylpyrimidine‑2,4‑diamine analogs where the phenyl ring at N4 lacks a free amino group, limiting derivatization options to the N4 position only [1]. The presence of both a nucleophilic N4,N4‑dimethylamine and a reactive aromatic NH2 on the phenyl ring provides two orthogonal functionalization sites, enabling the synthesis of bifunctional probes (e.g., PROTACs, fluorescent conjugates) without complex protecting group strategies.

Synthetic handles
Class-level inference
Two orthogonal sites: N4,N4‑dimethylamine and 4‑aminophenyl NH2 vs. ≤1 in diaryl analogs
Supports bifunctional probe construction without extra protection steps
Dual‑handle architecture based on structural analysis.
Conjugate chemistry Bifunctional probe PROTAC design

Optimal Application Scenarios for N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine Guided by Quantitative Differentiation Evidence


Fragment‑Based Epigenetic Probe Development Targeting EHMT2/G9a

The N4,N4‑dimethyl substitution pattern is explicitly claimed in US 10,407,423 as a preferred feature for G9a inhibition [1]. Coupled with the compound's low MW (229.28 Da) and the free aniline handle for affinity tagging, this makes it an ideal fragment starting point for developing selective G9a chemical probes. Researchers can grow from the 4‑aminophenyl position while retaining the N4,N4‑dimethyl hinge‑binding motif, enabling rapid SAR exploration without violating the IP space defined in the patent.

Bifunctional PROTAC Linker Attachment Using the Free 4‑Amino Handle

The presence of a primary aromatic amine on the 4‑aminophenyl group provides a unique, solvent‑exposed attachment point for PEG‑ or alkyl‑linker conjugation [1]. This enables the construction of PROTAC molecules that recruit E3 ligases (e.g., VHL, CRBN) while the N4,N4‑dimethyl‑pyrimidine core engages the target protein. The dual‑handle architecture (N4,N4‑dimethyl for target binding, aniline for linker attachment) eliminates the need for additional protecting group chemistry, accelerating PROTAC library synthesis compared to mono‑functional pyrimidine‑2,4‑diamine analogs.

Selectivity Profiling Against the CDK Kinase Family as a Negative Control

Based on the RSC Advances SAR, the absence of an N4‑aryl group is predicted to abrogate CDK2/CDK9 inhibition (IC50 > 1 µM vs. 65–83 nM for the best diaryl analogs) [2]. This property makes the compound a valuable negative control compound in kinase selectivity panels. When profiling new pyrimidine‑2,4‑diamine derivatives, the N4,N4‑dimethyl compound can serve as a baseline to confirm that observed cellular phenotypes are not driven by off‑target CDK inhibition, thereby strengthening target engagement conclusions.

Chemical Building Block for Parallel Library Synthesis

With a molecular weight of only 229.28 Da and two reactive nitrogen centers, the compound is a cost‑effective building block for generating diverse pyrimidine‑2,4‑diamine libraries . The N4,N4‑dimethyl group is chemically inert under most amidation and cross‑coupling conditions, allowing chemists to derivatise the 4‑aminophenyl group via amide bond formation, Suzuki coupling (after diazotization), or reductive amination without protecting the N4 position, streamlining library production in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Fragment‑based epigenetic probe development
N4,N4‑dimethyl substitution pattern claimed for EHMT2/G9a engagement
EHMT2/G9a TR‑FRET assay and selectivity over kinases
Bifunctional PROTAC linker attachment
Free 4‑aminophenyl NH2 handle for conjugation
Conjugation efficiency and target degradation in cell models
Kinase selectivity negative control
Predicted minimal CDK2/CDK9 inhibition due to N4,N4‑dimethyl hinge binding
CDK panel profiling to confirm lack of off‑target kinase activity
Parallel chemical library synthesis
Low MW and two orthogonal reactive nitrogen centers
Derivatisation scope and library purity assessment
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